

# Application Notes and Protocols for Decanoyl-RVKR-CMK

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Furin Inhibitor*

Cat. No.: *B13976963*

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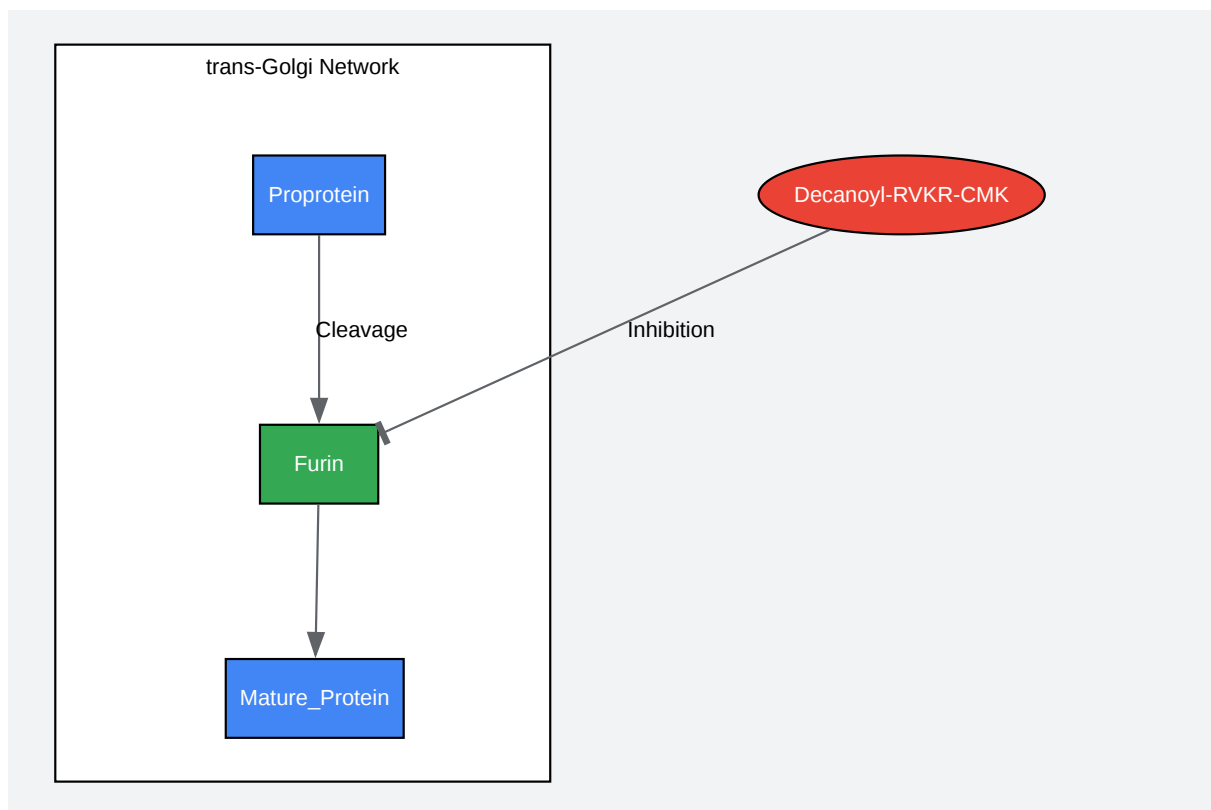
## Introduction

Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like family of proprotein convertases (PCs), with a particular affinity for furin.[1][2][3] PCs are a family of serine endoproteases essential for the post-translational modification and activation of a wide array of precursor proteins, including hormones, growth factors, receptors, and viral glycoproteins.[2][4][5] The peptide sequence Arg-Val-Lys-Arg (RVKR) mimics the consensus cleavage site recognized by furin and other related PCs.[1][6] The N-terminal decanoyl group enhances cell permeability, while the C-terminal chloromethylketone (CMK) moiety forms an irreversible covalent bond with the active site histidine of the protease, leading to its inactivation.[1][7] By targeting these crucial host enzymes, Decanoyl-RVKR-CMK serves as a valuable research tool and a potential therapeutic agent in various fields, including virology and oncology.[2][5]

## Mechanism of Action

Decanoyl-RVKR-CMK functions as a competitive inhibitor that binds to the active site of proprotein convertases.[8][9] The RVKR sequence directs the inhibitor to the enzyme's binding pocket, and the CMK group subsequently alkylates the active site histidine residue, leading to irreversible inactivation of the enzyme.[1] This inhibition of PC activity prevents the proteolytic cleavage and subsequent maturation of their substrate precursor proteins.[2] For instance, in viral infections, many viral envelope glycoproteins require cleavage by host furin to become

functional and mediate viral entry into host cells.[3] Decanoyl-RVKR-CMK blocks this cleavage, resulting in the production of non-infectious viral particles.[1][2]



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Inhibition of Proprotein Processing by Decanoyl-RVKR-CMK.

## Data Presentation

### Inhibitory Activity of Decanoyl-RVKR-CMK against Proprotein Convertases

Target Enzyme	Alias(es)	Ki (nM)	IC50 (nM)	Reference
Furin	SPC1	~1	1.3 ± 3.6	[5]
PC1/3	PC1, PC3, SPC3	2.0	-	[5]
PC2	SPC2	0.36	-	[5]
PC4	PACE4, SPC4	3.6	-	[5]
PC5/6	PC5, PC6, SPC6	0.12	0.17 ± 0.21	[5]
PCSK6	-	-	0.65 ± 0.43	[10]
PCSK7	-	-	0.54 ± 0.68	[10]

## Antiviral Efficacy of Decanoyl-RVKR-CMK

Virus Family	Virus	Cell Line	Efficacy Metric	Value	Reference
Flaviviridae	Zika Virus (ZIKV)	Vero	IC50	18.59 µM	[3][11]
Flaviviridae	Japanese Encephalitis Virus (JEV)	Vero	IC50	19.91 µM	[3][11]
Coronaviridae	SARS-CoV-2	VeroE6	IC50 (Plaque Reduction)	57 nM	[3][12]
Retroviridae	HIV-1	HeLaCD4	Inhibition of replication	70-80% at 35 µM	[13]

## Experimental Protocols

### Protocol 1: In Vitro Furin Inhibition Assay (Fluorometric)

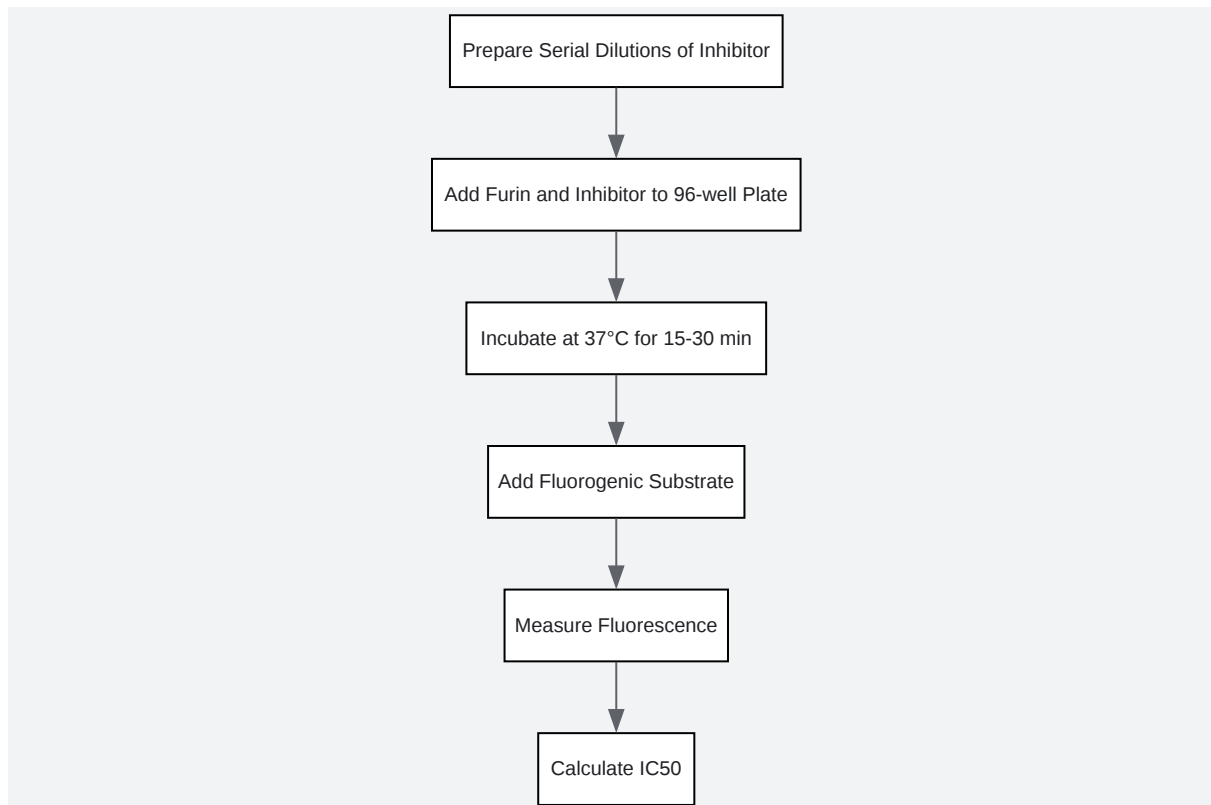
This assay determines the inhibitory activity of Decanoyl-RVKR-CMK against furin in a cell-free system.[4][6]

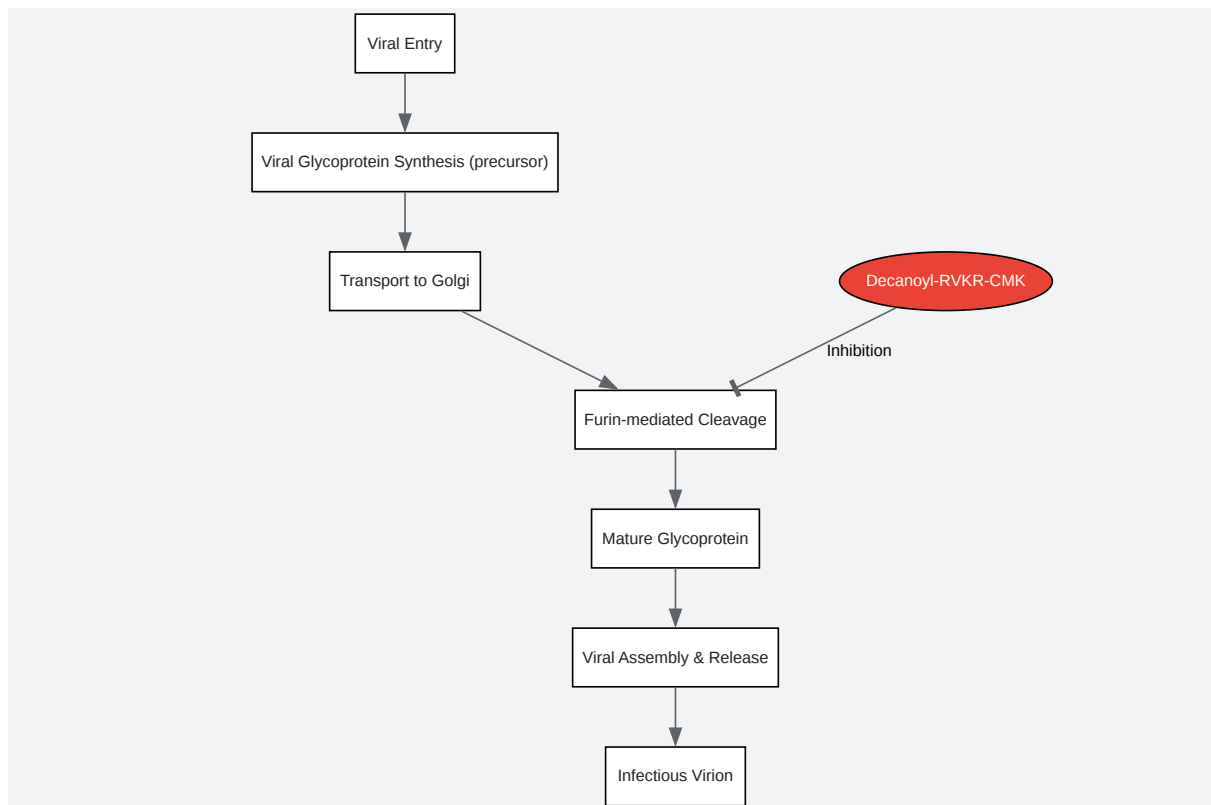
Materials:

- Recombinant human furin[4]
- Fluorogenic furin substrate (e.g., Boc-RVRR-MCA)[4]
- Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl<sub>2</sub>, 0.5% Triton X-100)[4][6]
- Decanoyl-RVKR-CMK
- 96-well black microplate[4]
- Fluorometric plate reader[4]

Procedure:

- Prepare serial dilutions of Decanoyl-RVKR-CMK in the assay buffer.[4]
- In a 96-well plate, add the recombinant furin to each well, except for the blank control.[4]
- Add the diluted Decanoyl-RVKR-CMK to the respective wells. For the positive control, add assay buffer without the inhibitor.[4]
- Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[4][6]
- Add the fluorogenic furin substrate to all wells to initiate the reaction.[4][6]
- Immediately measure the fluorescence intensity over time using a fluorometric plate reader. [6]
- Calculate the rate of reaction and determine the percentage of inhibition for each concentration. The IC<sub>50</sub> value can be calculated by fitting the data to a dose-response curve. [6]





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## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEC-RVRK-CMK | TargetMol [targetmol.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. rndsystems.com [rndsystems.com]
- 13. medchemexpress.com [medchemexpress.com]
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